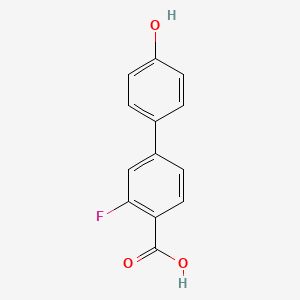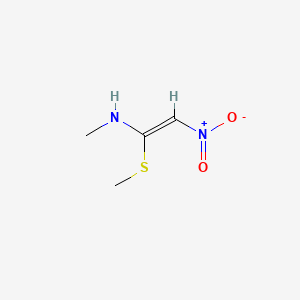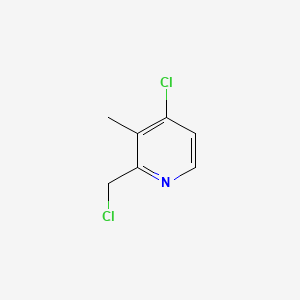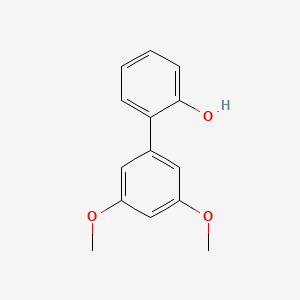
Methyl 4-chloro-4-oxobut-2-enoate
Vue d'ensemble
Description
Methyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C₅H₅ClO₃ and a molecular weight of 148.54 g/mol . It is a methyl ester derivative of 4-chloro-4-oxobut-2-enoic acid and is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with or without the presence of a catalyst.
Major Products Formed
Substitution Products: Formation of amides, esters, and other derivatives.
Addition Products: Formation of adducts with various nucleophiles and electrophiles.
Hydrolysis Products: Formation of 4-chloro-4-oxobut-2-enoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-4-oxobut-2-enoate involves its reactivity with nucleophiles and electrophiles. The compound’s electrophilic carbonyl group and the chlorine atom make it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-4-oxobut-2-enoate: Similar in structure and reactivity.
Ethyl 4-chloro-4-oxobut-2-enoate: An ethyl ester derivative with similar chemical properties.
4-chloro-4-oxobut-2-enoic acid: The corresponding carboxylic acid with similar reactivity.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its acid and ethyl ester counterparts. Its methyl ester group also makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
17081-97-9 |
|---|---|
Formule moléculaire |
C5H5ClO3 |
Poids moléculaire |
148.54 g/mol |
Nom IUPAC |
methyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3 |
Clé InChI |
JHDQHPJHLHKZDL-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)Cl |
SMILES canonique |
COC(=O)C=CC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)










